

Preparing Peficitinib Stock Solutions for Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: Peficitinib

Cat. No.: B10771329

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Abstract

Peficitinib is a potent, orally bioavailable inhibitor of Janus kinases (JAKs), playing a crucial role in the modulation of cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[1][2] As a pan-JAK inhibitor, **Peficitinib** targets multiple members of the JAK family, thereby blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This action disrupts the downstream signaling of various pro-inflammatory cytokines, making **Peficitinib** a valuable tool for in vitro studies of rheumatoid arthritis, psoriasis, and other inflammatory conditions.[3][4] Proper preparation of **Peficitinib** stock solutions is critical for obtaining consistent and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of **Peficitinib** stock solutions in cell culture applications.

Chemical Properties and Solubility

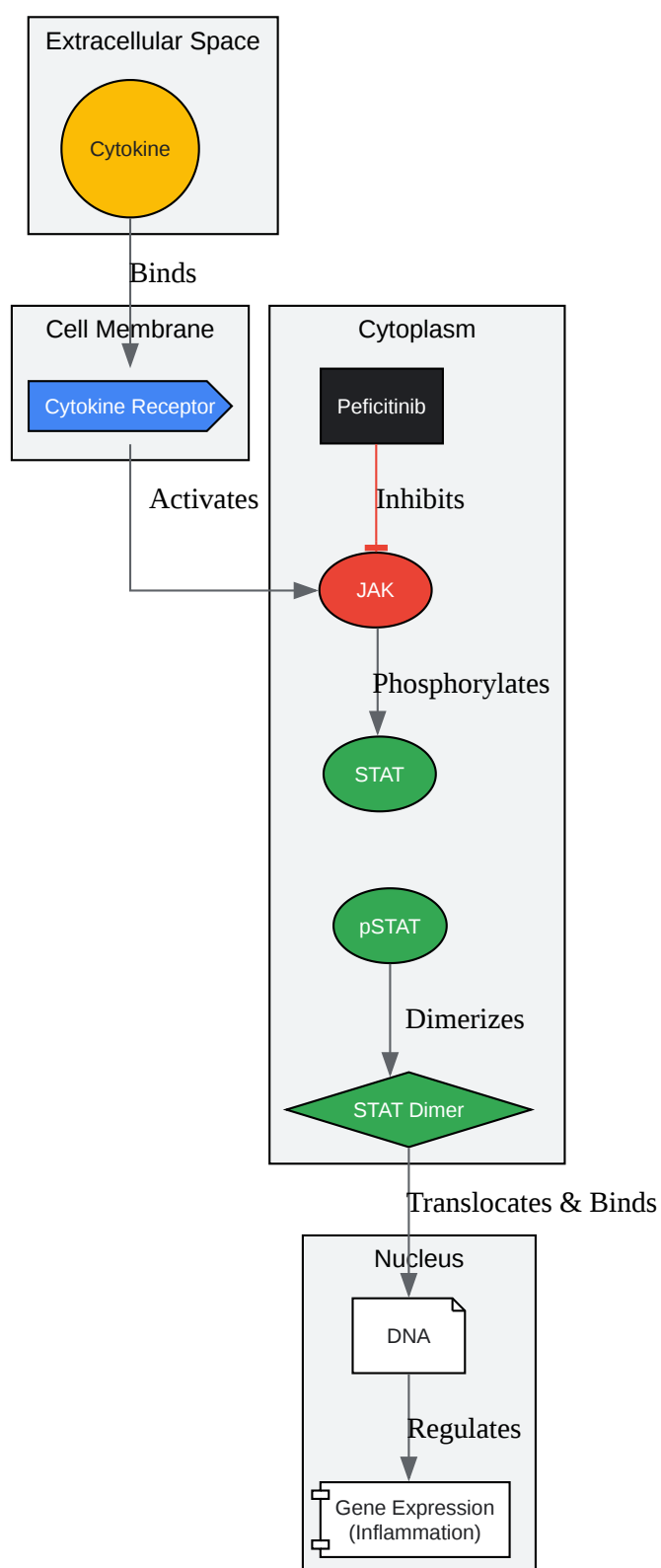
A thorough understanding of the physicochemical properties of **Peficitinib** is essential for its effective use in experimental settings.

Property	Value	Source
Synonyms	ASP015K, JNJ-54781532	[5]
Molecular Formula	C ₁₈ H ₂₂ N ₄ O ₂	[6]
Molecular Weight	326.4 g/mol	[6]
Form	Crystalline solid	[5]
Storage Temperature	-20°C	[5]
Solubility in DMSO	≥ 65 mg/mL (199.14 mM)	[7]
Solubility in Ethanol	~1 mg/mL	[5]
Aqueous Solubility	Sparingly soluble	[5][8]

Peficitinib Signaling Pathway

Peficitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical mediator of immune responses. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation.[1][2]

Peficitinib, by inhibiting JAKs, blocks this entire cascade.



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Caption: **Peficitinib** inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Preparation of a 10 mM Peficitinib Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **Peficitinib** in Dimethyl Sulfoxide (DMSO).

Materials:

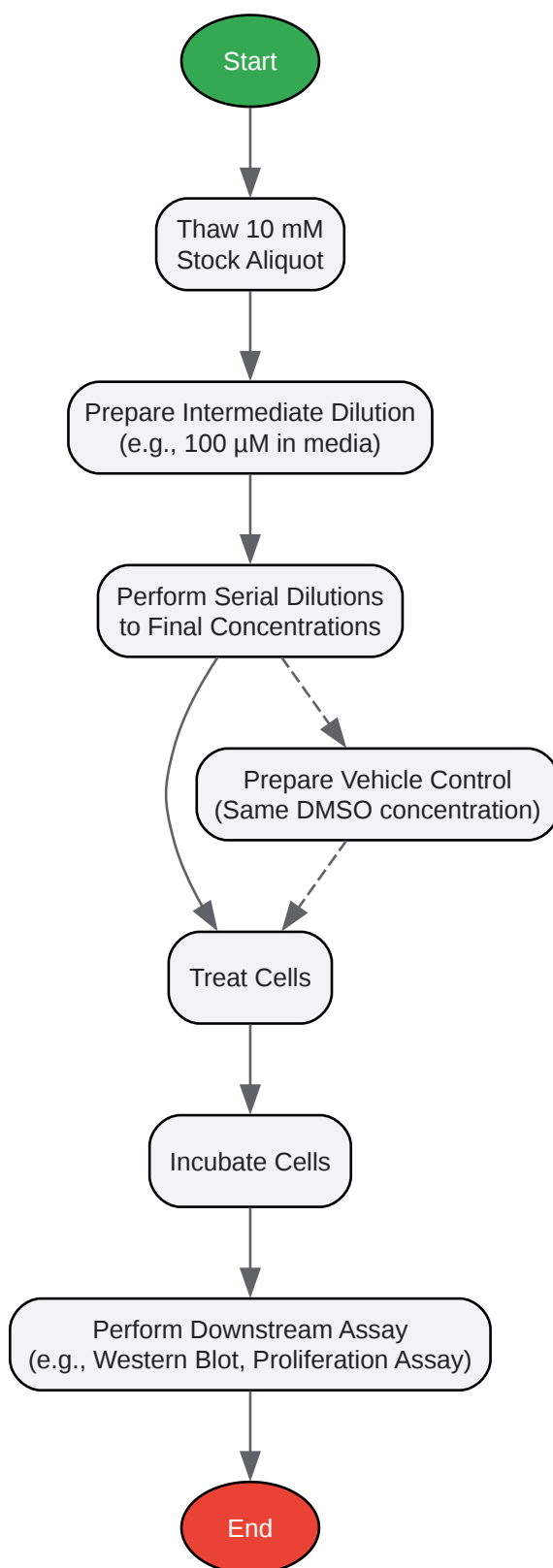
- **Peficitinib** powder
- Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer

Procedure:

- **Equilibrate:** Allow the vial of **Peficitinib** powder to reach room temperature before opening to prevent condensation.
- **Weigh:** In a sterile microcentrifuge tube, accurately weigh the desired amount of **Peficitinib** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3264 mg of **Peficitinib** (Molecular Weight = 326.4 g/mol).
- **Dissolve:** Add the calculated volume of DMSO to the **Peficitinib** powder. For the example above, add 100 μ L of DMSO.
- **Mix:** Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming or brief sonication can be used to aid dissolution if necessary.[8]
- **Aliquot:** Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

- Store: Store the aliquots at -20°C or -80°C.[9] **Peficitinib** is stable for at least 4 years when stored at -20°C as a solid.[5] In DMSO, it is recommended to store at -80°C for up to 6 months.[10]

Workflow for Preparing Working Solutions



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